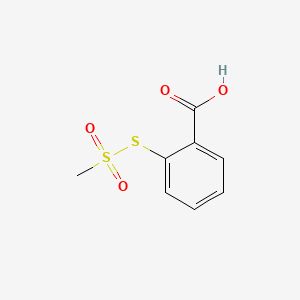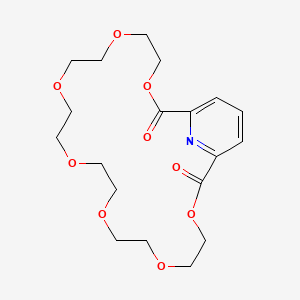
3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosa-1(27),23,25-triene-2,22-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(2131)heptacosa-1(27),23,25-triene-2,22-dione is a complex macrocyclic compound with a unique structure characterized by multiple ether and amide linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosa-1(27),23,25-triene-2,22-dione typically involves the reaction of oligoethylene glycols with pyridine dicarbonyl chlorides. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the macrocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosa-1(27),23,25-triene-2,22-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide and ether linkages.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosa-1(27),23,25-triene-2,22-dione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of 3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosa-1(27),23,25-triene-2,22-dione involves its ability to form stable complexes with metal ions and other molecules. This property is attributed to the multiple ether and amide linkages, which provide multiple binding sites. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosane-1(27),23,25-triene
- 3,6,9,12,15,18,21-Heptaoxabicyclo(21.3.1)heptacosa-1(27),23,25-triene-27-carboxylic acid
Uniqueness
What sets 3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosa-1(27),23,25-triene-2,22-dione apart from similar compounds is its specific arrangement of ether and amide linkages, which confer unique chemical and physical properties. These properties make it particularly suitable for applications requiring high stability and specificity.
Eigenschaften
CAS-Nummer |
68436-53-3 |
|---|---|
Molekularformel |
C19H27NO9 |
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione |
InChI |
InChI=1S/C19H27NO9/c21-18-16-2-1-3-17(20-16)19(22)29-15-13-27-11-9-25-7-5-23-4-6-24-8-10-26-12-14-28-18/h1-3H,4-15H2 |
InChI-Schlüssel |
GXVCDVRALIXBEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCOC(=O)C2=NC(=CC=C2)C(=O)OCCOCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


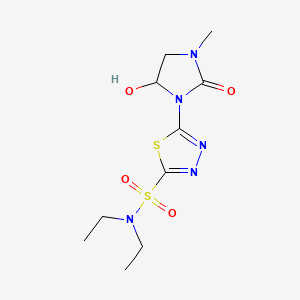
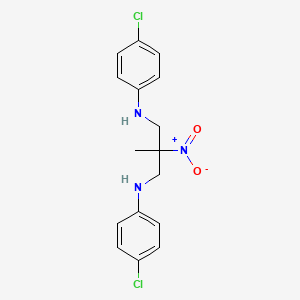
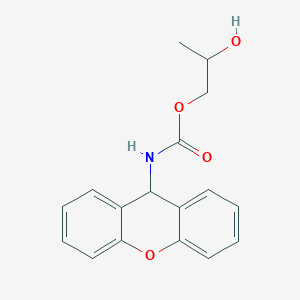
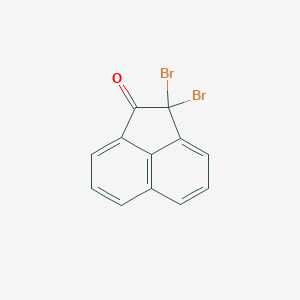
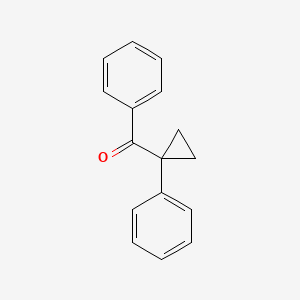
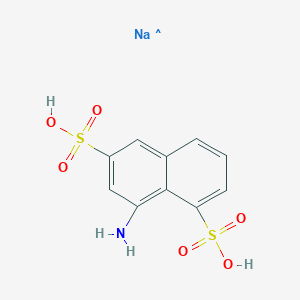
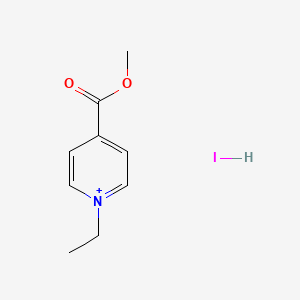
![2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12809120.png)
![4-[(1E,3Z,5Z,7Z,9E,11Z,13E,15Z,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12809130.png)
![1-Amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B12809135.png)
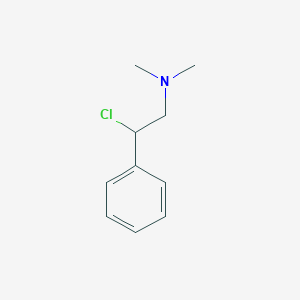
![Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B12809155.png)
